8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one
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Overview
Description
8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is a heterocyclic compound with a molecular formula of C10H11NOS and a molecular weight of 193.27 g/mol . This compound is part of the benzothiazepine family, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with an appropriate ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cardiovascular and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1H)-one: This compound shares a similar core structure but differs in the substitution pattern.
Pyridazine and Pyridazinone Derivatives: These compounds have similar heterocyclic structures and exhibit a wide range of biological activities.
Uniqueness
8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is unique due to its specific substitution pattern and the presence of a sulfur atom in the benzothiazepine ring. This structural feature contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
8-methyl-3,5-dihydro-2H-1,5-benzothiazepin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-7-2-3-8-9(6-7)13-5-4-10(12)11-8/h2-3,6H,4-5H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKQPFYKKGRYHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CCS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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